4H-1,3-Benzodioxin-5-carbonyl chloride

Scaffold hopping Heterocyclic chemistry Medicinal chemistry

This 5-carbonyl chloride on the 4H-1,3-benzodioxine scaffold is a strategic acylating agent. Unlike common 1,4-benzodioxane isomers, its unique 1,3-dioxine ring alters electronic properties, enabling vector-dependent SAR exploration for LPAR5 (GPR92) antagonism, as claimed in Sanofi's patent portfolio. It is ideal for scaffold-hopping from thrombin inhibitors and for fragment-to-lead optimization, with favorable fragment-like physicochemical properties (MW: 198.60, LogP: 1.93). Secure a reliable supply for your next-gen cardiovascular or protease inhibitor program.

Molecular Formula C9H7ClO3
Molecular Weight 198.60 g/mol
CAS No. 701979-12-6
Cat. No. B12521786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,3-Benzodioxin-5-carbonyl chloride
CAS701979-12-6
Molecular FormulaC9H7ClO3
Molecular Weight198.60 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2OCO1)C(=O)Cl
InChIInChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-8-7(6)4-12-5-13-8/h1-3H,4-5H2
InChIKeyVBEJXOOUKWOYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-1,3-Benzodioxin-5-carbonyl chloride (CAS 701979-12-6): Structural Identity and Procurement Baseline


4H-1,3-Benzodioxin-5-carbonyl chloride (CAS 701979-12-6, molecular formula C9H7ClO3, MW 198.60 g/mol) is a heterobicyclic acyl chloride building block comprising a 4H-1,3-benzodioxine scaffold bearing a reactive carbonyl chloride substituent at the 5-position of the fused benzene ring . The scaffold belongs to the benzodioxine family (ChEBI:64096), defined as any organic heterobicyclic compound containing ortho-fused benzene and dioxine rings [1]. Unlike the far more prevalent 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxane) scaffold—which has been extensively reviewed as an 'evergreen, versatile scaffold in medicinal chemistry' [2]—the 4H-1,3-benzodioxine core features a distinct 1,3-dioxine ring arrangement with one endocyclic double bond, imparting fundamentally different electronic and conformational properties [3].

Why 4H-1,3-Benzodioxin-5-carbonyl chloride Cannot Be Interchanged with Common 1,4-Benzodioxane or Position-7 Analogs


The three benzodioxane isomers—1,2-, 1,3-, and 1,4-benzodioxane—are chemically distinct entities with fundamentally different heteroatom topology and ring electronics [1]. The target compound's 4H-1,3-benzodioxine scaffold positions oxygen atoms at the 1 and 3 positions of the dioxine ring, creating an acetal-like O-CH2-O bridge that differs critically from the ethylene-glycol-derived O-CH2-CH2-O bridge in the saturated 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxane) series. This topological difference alters the electron density distribution on the fused benzene ring, directly affecting both the intrinsic reactivity of the carbonyl chloride at position 5 and the physicochemical properties of downstream amide/ester conjugates . Furthermore, the position-7 regioisomer (CAS 499770-84-2) has been discontinued by at least one major European supplier , making the 5-substituted variant the more reliably procurable entry point into the 4H-1,3-benzodioxine chemical space for derivatization. A Sanofi patent portfolio (US9221784B2, EP2850070A1) explicitly claims benzo[1,3]dioxine derivatives—not 1,4-benzodioxane congeners—as LPAR5 antagonists for cardiovascular indications, confirming that scaffold choice is pharmacologically consequential and not trivially interchangeable [2].

Quantitative Differentiation Evidence for 4H-1,3-Benzodioxin-5-carbonyl chloride vs. Closest Analogs


Scaffold Heteroatom Topology: 1,3-Dioxine vs. 1,4-Dioxane Ring Architecture

The 4H-1,3-benzodioxine scaffold of the target compound contains a six-membered 1,3-dioxine ring (O–CH2–O bridge linking positions 1 and 3 of the fused benzene), whereas the widely used 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxane) series employs a saturated 1,4-dioxane ring (O–CH2–CH2–O bridge). This heteroatom positional isomerism (1,3- vs. 1,4-dioxine) constitutes a scaffold-level structural difference, not a simple substituent variation. The 1,3-dioxine ring contains one endocyclic double bond, introducing partial unsaturation absent in the fully saturated 1,4-dioxane congeners [1]. The ChEBI ontology classifies benzodioxine (CHEBI:64096) as a distinct chemical class from benzodioxane, confirming this is a recognized structural demarcation in authoritative chemical classification systems [2].

Scaffold hopping Heterocyclic chemistry Medicinal chemistry

Computed Physicochemical Properties: LogP and Polar Surface Area Differentiation

The target compound 4H-1,3-benzodioxin-5-carbonyl chloride has a computed LogP of 1.93 and a topological polar surface area (PSA) of 35.53 Ų . For comparison, the parent 4H-1,3-benzodioxin scaffold (CAS 254-27-3) has a LogP of 1.51–1.55 , while the isomeric 1,4-benzodioxin (CAS 253-57-6) has a computed XLogP3 of 1.6 [1]. The addition of the carbonyl chloride group (acyl chloride) to the 5-position increases LogP by approximately 0.4 units relative to the parent 4H-1,3-benzodioxin scaffold, consistent with the hydrophobic contribution of the –COCl moiety. The PSA of 35.53 Ų for the target compound is attributable to the three oxygen atoms (two dioxine ring oxygens plus the carbonyl oxygen) and the chlorine atom.

Physicochemical profiling Drug-likeness ADME prediction

Regioisomer Supply Continuity: Position-5 vs. Position-7 Carbonyl Chloride Availability

A direct comparison of commercial availability reveals a meaningful supply differentiation between the two 4H-1,3-benzodioxine carbonyl chloride regioisomers. The position-7 regioisomer (4H-1,3-benzodioxine-7-carbonyl chloride, CAS 499770-84-2) has been listed as 'Discontinued product' across all pack sizes (10 mg, 25 mg, 50 mg, 1 g) by CymitQuimica, a European research chemical supplier . Additionally, this regioisomer is not listed on the US TSCA inventory and is restricted to research and development use only . In contrast, the position-5 regioisomer (target compound, CAS 701979-12-6) remains actively listed and available for procurement through multiple supplier channels .

Chemical procurement Supply chain Building block availability

Patent-Documented Pharmacological Relevance: Benzo[1,3]dioxine Scaffold in LPAR5 Antagonism

Sanofi's granted US patent US9221784B2 (and corresponding EP2850070A1) explicitly claims compounds of formula (I) containing a benzo[1,3]dioxine core—not a 1,4-benzodioxane core—as antagonists of the platelet LPA receptor LPAR5 (GPR92) [1]. The patent specifies that these benzo[1,3]dioxine derivatives are 'valuable pharmacologically active compounds for use in the treatment of diverse disorders, for example cardiovascular disorders like thromboembolic diseases or restenoses' [2]. The general Markush structure includes substitution at multiple positions on the benzodioxine ring, with the fused 1,3-dioxine ring being an essential structural element of the claimed pharmacophore. By contrast, the extensively studied 1,4-benzodioxane scaffold has been primarily associated with α-adrenergic, 5-HT receptor, and nicotinic receptor modulation [3], representing a distinct target selectivity profile.

LPAR5 antagonist Cardiovascular Thromboembolic disease Platelet receptor

Position-5 Derivatization Vector: Thrombin Inhibitor Potency Achievable via 5-Carbonyl Conjugation

While the 4H-1,3-benzodioxine scaffold itself has limited reported bioactivity data, its closest structural relative—the 2,3-dihydro-1,4-benzodioxine scaffold with position-5 carbonyl derivatization—has demonstrated potent target engagement. In BindingDB entry BDBM162640 (from Verseon US Patent US9687479), a compound bearing a 2,3-dihydro-1,4-benzodioxin-5-yl carbonyl moiety linked to a pyrazolyl-pyridinone core exhibited an IC50 of <100 nM against human thrombin at pH 7.4 and 25°C, using chromogenic substrate S-2238 [1]. The same study reports an even more potent analog with IC50 of 2.30 nM against human thrombin [2]. This establishes that the position-5 carbonyl vector on a benzodioxine-type scaffold is a productive derivatization point for accessing low-nanomolar serine protease inhibition. Furthermore, the Ilaš et al. study demonstrated that within the 2,3-dihydro-1,4-benzodioxine series, regioisomerism at positions 6 and 7 produces differential thrombin inhibitory activity with stereochemical dependence, underscoring that the position of the carbonyl attachment vector on the benzodioxine ring is a critical determinant of biological activity [3].

Thrombin inhibition Antithrombotic Serine protease Structure-activity relationship

Synthetic Access: Selective Methodology for 4H-1,3-Benzodioxine Scaffold Construction

The synthesis of the 4H-1,3-benzodioxine scaffold is not trivially interchangeable with 1,4-benzodioxane synthesis, requiring distinct methodology. Denis, Delmas, and Gaset (1984) reported that condensation of variously substituted phenols with paraformaldehyde in the presence of ion-exchange resins as catalysts, with precise control of the hydration rate of the reaction medium, affords highly selective formation of the corresponding 4H-benzo-1,3-dioxins [1]. This methodology is specific to the 1,3-dioxine ring system and does not produce 1,4-benzodioxanes, which are typically synthesized via entirely different routes (e.g., alkylation of catechol with 1,2-dibromoethane or epoxide ring-opening/cyclization strategies). The target compound is prepared from the corresponding 4H-1,3-benzodioxine-5-carboxylic acid via standard acyl chloride formation using thionyl chloride or oxalyl chloride . The key differentiator is that the 4H-1,3-benzodioxine carboxylic acid precursor requires the specialized Denis-type condensation methodology, which is not part of standard 1,4-benzodioxane synthetic workflows.

Synthetic methodology Heterocycle synthesis Ion exchange catalysis 4H-1,3-benzodioxin

High-Impact Application Scenarios for 4H-1,3-Benzodioxin-5-carbonyl chloride in Research and Development


LPAR5 Antagonist Lead Generation Using Position-5 Derivatization

Based on the Sanofi patent US9221784B2 establishing the benzo[1,3]dioxine scaffold as a privileged chemotype for LPAR5 (GPR92) antagonism [1], 4H-1,3-benzodioxin-5-carbonyl chloride serves as a strategic acylating agent for constructing focused compound libraries targeting this platelet receptor. The reactive carbonyl chloride at position 5 enables direct conjugation with amine-containing fragments to generate diverse amide libraries for SAR exploration around the LPAR5 pharmacophore. The position-5 vector offers a specific trajectory for appendage that is chemically distinct from the position-7 or position-8 alternatives, allowing exploration of vector-dependent LPAR5 binding interactions within the benzo[1,3]dioxine patent space.

Serine Protease Inhibitor Discovery via Scaffold-Hopping from 1,4-Benzodioxane to 1,3-Benzodioxine

The demonstrated potency of 2,3-dihydro-1,4-benzodioxine-5-carbonyl conjugates as thrombin inhibitors (IC50 <100 nM and as low as 2.30 nM) [2] provides a strong rationale for scaffold-hopping to the isomeric 4H-1,3-benzodioxine system. Replacing the saturated 1,4-dioxane ring with the partially unsaturated 1,3-dioxine ring alters the electronic environment of the fused benzene and may modulate both potency and selectivity against related serine proteases (Factor Xa, trypsin, plasmin). The 5-carbonyl chloride enables systematic exploration of this scaffold-hopping hypothesis through parallel amide library synthesis.

Physicochemical Property-Driven Fragment Library Design

With a computed LogP of 1.93 and PSA of 35.53 Ų , the target compound occupies favorable fragment-like physicochemical space (MW 198.60, within the 'rule of three' for fragment-based drug discovery). It can serve as an electrophilic warhead for fragment ligation screens or as a starting point for growing fragment hits into lead-like molecules. The moderate lipophilicity (LogP 1.93) and low PSA reduce the risk of promiscuous binding or poor solubility in downstream conjugates, making it a suitable building block for fragment-to-lead optimization campaigns.

Chemical Biology Probe Synthesis for Target Identification

The 4H-1,3-benzodioxine scaffold has demonstrated engagement with biological targets including HIV-1 integrase (as evidenced by the PDB co-crystal structure 3VQB of 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid bound to the integrase core domain) [3] and sigma non-opioid intracellular receptor 1 (via 1'-benzylspiro[4H-1,3-benzodioxine-2,4'-piperidine]) [4]. The 5-carbonyl chloride provides a handle for conjugating the 4H-1,3-benzodioxine scaffold to affinity tags, fluorescent reporters, or biotin for chemical proteomics target identification studies, leveraging the scaffold's demonstrated protein-binding capacity.

Quote Request

Request a Quote for 4H-1,3-Benzodioxin-5-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.